molecular formula C20H26N2O5 B11060128 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11060128
M. Wt: 374.4 g/mol
InChI Key: PVOUQHSYYODXDA-UHFFFAOYSA-N
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Description

4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an acetyl group, an ethylhexyl chain, a hydroxy group, and a nitrophenyl group

Preparation Methods

The synthesis of 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the acetyl, ethylhexyl, hydroxy, and nitrophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and nitrophenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrolidine derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activity and applications

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H26N2O5/c1-4-6-8-14(5-2)12-21-18(17(13(3)23)19(24)20(21)25)15-9-7-10-16(11-15)22(26)27/h7,9-11,14,18,24H,4-6,8,12H2,1-3H3

InChI Key

PVOUQHSYYODXDA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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